molecular formula C20H24N2O5 B11118135 Cycloheptyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11118135
M. Wt: 372.4 g/mol
InChI Key: PNGVTXDTGQSMSD-UHFFFAOYSA-N
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Description

CYCLOHEPTYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a tetrahydropyrimidine ring, and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEPTYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common approach includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate is then subjected to a series of reactions, including cyclization and functional group modifications, to introduce the tetrahydropyrimidine and cycloheptyl moieties .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of CYCLOHEPTYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes . The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydropyrimidine analogs, such as:

Uniqueness

CYCLOHEPTYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

cycloheptyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H24N2O5/c1-12-17(19(23)27-14-6-4-2-3-5-7-14)18(22-20(24)21-12)13-8-9-15-16(10-13)26-11-25-15/h8-10,14,18H,2-7,11H2,1H3,(H2,21,22,24)

InChI Key

PNGVTXDTGQSMSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OC4CCCCCC4

Origin of Product

United States

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